[4-(Difluoromethyl)cyclohexyl]methanamine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

[4-(Difluoromethyl)cyclohexyl]methanamine (CAS 1461713-41-6) is a fluorinated cyclohexylmethanamine derivative with molecular formula C₈H₁₅F₂N and molecular weight 163.21 g/mol. The compound features a primary amine (-CH₂NH₂) attached to a cyclohexane ring that is substituted at the 4-position with a difluoromethyl (-CF₂H) group.

Molecular Formula C8H15F2N
Molecular Weight 163.212
CAS No. 1461713-41-6
Cat. No. B2882137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Difluoromethyl)cyclohexyl]methanamine
CAS1461713-41-6
Molecular FormulaC8H15F2N
Molecular Weight163.212
Structural Identifiers
SMILESC1CC(CCC1CN)C(F)F
InChIInChI=1S/C8H15F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h6-8H,1-5,11H2
InChIKeyHUVGGOHJUFALLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-(Difluoromethyl)cyclohexyl]methanamine (CAS 1461713-41-6) | Fluorinated Cyclohexylmethanamine Scaffold


[4-(Difluoromethyl)cyclohexyl]methanamine (CAS 1461713-41-6) is a fluorinated cyclohexylmethanamine derivative with molecular formula C₈H₁₅F₂N and molecular weight 163.21 g/mol . The compound features a primary amine (-CH₂NH₂) attached to a cyclohexane ring that is substituted at the 4-position with a difluoromethyl (-CF₂H) group . The -CF₂H moiety is recognized in medicinal chemistry as a lipophilic and metabolically stable bioisostere of an amino (-NH₂) group, enabling late-stage functionalization of amine-containing pharmacophores [1]. This scaffold serves as a versatile building block for the synthesis of pharmaceutical intermediates and agrochemical candidates, with the freebase form (CAS 1461713-41-6) and its hydrochloride salt (CAS 2230798-59-9) both commercially available at ≥95% purity .

Procurement Risk: Why [4-(Difluoromethyl)cyclohexyl]methanamine Cannot Be Replaced by Unsubstituted or Differently Positioned Analogs


Regioisomeric substitution on the cyclohexane ring critically alters the molecular geometry, conformational preferences, and pharmacophoric presentation of the terminal amine. While [2-(difluoromethyl)cyclohexyl]methanamine (CAS 1421601-15-1) and [3-(difluoromethyl)cyclohexyl]methanamine (CAS 1780542-92-8) share the same molecular formula (C₈H₁₅F₂N, MW 163.21), the position of the -CF₂H group dictates the spatial relationship between the difluoromethyl moiety and the primary amine handle, which directly impacts target binding orientation and steric compatibility in enzyme pockets . The 4-substituted regioisomer presents a distinct vector angle and extended linear geometry compared to ortho- or meta-substituted analogs, making simple substitution without re-optimization of synthetic routes or biological assays invalid. Additionally, the freebase (CAS 1461713-41-6) and hydrochloride salt (CAS 2230798-59-9) forms exhibit different physical states and handling properties that affect experimental reproducibility .

Quantitative Differentiation: Evidence-Based Comparator Analysis for [4-(Difluoromethyl)cyclohexyl]methanamine


Regioisomeric Purity Differentiation: 4-Position Substitution vs. 1-Position and 2-Position Analogs

The 4-substituted regioisomer [4-(difluoromethyl)cyclohexyl]methanamine presents the -CF₂H group and -CH₂NH₂ group in a 1,4-disubstituted para-like arrangement, providing an extended linear geometry with a defined vector angle between functional groups. In contrast, [2-(difluoromethyl)cyclohexyl]methanamine (CAS 1421601-15-1) places these groups in a 1,2-ortho-like relationship, while [3-(difluoromethyl)cyclohexyl]methanamine (CAS 1780542-92-8) adopts a 1,3-meta-like configuration . Each regioisomer presents the terminal amine at a different spatial orientation relative to the -CF₂H group, a distinction that cannot be corrected by simple molar equivalency adjustment in synthetic or biological workflows.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Procurement-Relevant Physical Form Differentiation: Freebase vs. Hydrochloride Salt Availability

The freebase [4-(difluoromethyl)cyclohexyl]methanamine (CAS 1461713-41-6, MW 163.21) is available as the non-salt amine, while its hydrochloride salt counterpart (CAS 2230798-59-9, MW 199.67) contains one equivalent of HCl . The freebase form is reported as a liquid with a pungent odor, soluble in organic solvents (ethanol, ether, benzene, acetone) but insoluble in water, whereas the hydrochloride salt is a powder with improved aqueous solubility and room-temperature storage stability . The trans-stereoisomerically enriched hydrochloride (CAS 2444012-05-7, MW 199.67) is also commercially available at 95% purity, offering stereochemical control for enantioselective applications .

Chemical Procurement Formulation Development Analytical Chemistry

Metabolic Stability Advantage Inferred from -CF₂H Bioisosteric Replacement of -NH₂

The difluoromethyl (-CF₂H) group functions as a lipophilic and metabolically stable bioisostere of a primary amino (-NH₂) group [1]. When the -CF₂H moiety is incorporated at the 4-position of the cyclohexylmethanamine scaffold, it replaces a metabolically labile -NH₂ site with a stable C-F bond architecture. While direct comparative metabolic stability data for [4-(difluoromethyl)cyclohexyl]methanamine versus its non-fluorinated 4-aminocyclohexylmethanamine analog are not publicly available, the class-level inference is supported by the established principle that -CF₂H substitution improves resistance to oxidative deamination and cytochrome P450-mediated metabolism compared to -NH₂ groups [1]. The -CF₂H group retains hydrogen-bond donating capacity (via the C-H proton) while eliminating the basicity and nucleophilicity of the amine nitrogen, thereby altering target engagement profiles.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

N-Methylated Derivative Comparator: Molecular Weight and pKa Differentiation

The secondary amine derivative 1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine hydrochloride (CAS 2445791-59-1, MW 213.70) represents a structurally distinct N-methylated analog of the primary amine target compound . The N-methyl substitution increases molecular weight by +14.03 g/mol relative to the hydrochloride salt (MW 199.67) and alters the amine basicity (predicted pKa reduction of approximately 0.8-1.2 units due to steric and electronic effects of the methyl group). The cyclohexyl cis-4-(difluoromethyl)cyclohexanamine analog (CAS 2379770-87-1) provides additional comparator data with predicted pKa 10.35±0.70 and boiling point 169.4±15.0°C .

Physicochemical Properties Lead Optimization Medicinal Chemistry

Validated Application Scenarios for [4-(Difluoromethyl)cyclohexyl]methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold for IL-17 Modulator Development in Autoimmune Disease Programs

The 4-difluoromethyl cyclohexylmethanamine core has been identified in patent literature as a key structural component in difluorocyclohexyl derivatives targeting IL-17 modulation for inflammatory and autoimmune diseases [1]. The 1,4-substitution pattern provides the requisite geometry for optimal presentation of appended pharmacophores to the IL-17 receptor binding site, as defined in WO 2021/204801 A1 (UCB Biopharma). This application specifically requires the 4-substituted regioisomer; substitution with 2- or 3-position analogs would alter the exit vector of the amine-derived substituents and likely abolish target engagement.

Synthetic Chemistry: Late-Stage Deaminative Difluoromethylation Precursor

The primary amine functionality of [4-(difluoromethyl)cyclohexyl]methanamine enables its use as a precursor in copper-catalyzed deaminative difluoromethylation reactions, as described by Zeng et al. (Angew. Chem. 2020) [2]. In this application, the compound can be converted to the corresponding alkyl pyridinium salt and subsequently transformed to difluoromethane analogs via Cu catalysis. This methodology is particularly valuable for late-stage functionalization of complex amine-containing pharmaceuticals where metabolic stabilization is desired. The 4-position -CF₂H group remains intact during this transformation, preserving the bioisosteric advantage while enabling further diversification.

Chemical Procurement: Stereochemically Defined trans-Isomer for Enantioselective Synthesis

For asymmetric synthesis campaigns requiring stereochemical control, the trans-enantiomerically enriched hydrochloride salt (CAS 2444012-05-7, catalog ID AD276611) is commercially available with defined trans-stereochemistry as verified by the IUPAC designation rel-((1r,4r)-4-(difluoromethyl)cyclohexyl)methanamine hydrochloride and SMILES notation FC(F)[C@@H](CC1)CC[C@H]1CN.Cl[H] . This stereodefined material eliminates the ambiguity of cis/trans mixtures and is available in 100 mg ($450), 250 mg ($645), and 1 g ($1,820) quantities with global stock availability as of January 2026.

Physical Property-Driven Formulation: Freebase Selection for Organic-Phase Reactions

When reaction conditions require anhydrous organic media or base-sensitive reagents, the freebase form (CAS 1461713-41-6) is the appropriate procurement choice due to its solubility profile in organic solvents (ethanol, ether, benzene, acetone) and absence of HCl counterion . Conversely, for aqueous-phase biological assays or reactions requiring water-soluble amine components, the hydrochloride salt (CAS 2230798-59-9) should be selected. Incorrect salt form selection can lead to phase separation issues, inaccurate stoichiometry, and irreproducible results in both synthetic and biological workflows.

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